1,3-Cyclohexanedione

Beschreibung

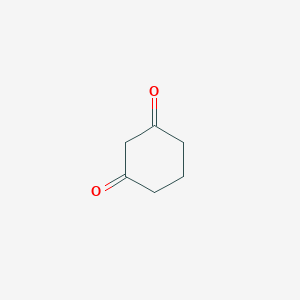

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044433 | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-02-9 | |

| Record name | 1,3-Cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK3D2BXJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,3-Cyclohexanedione from Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-cyclohexanedione from resorcinol, a critical chemical transformation for producing a versatile intermediate in pharmaceutical and fine chemical applications. This document provides a comprehensive overview of the prevailing synthetic methodologies, including detailed experimental protocols, quantitative data comparisons, and a mechanistic workflow.

Introduction

This compound, also known as dihydroresorcinol, is a valuable organic compound and a key building block in the synthesis of a wide range of more complex molecules.[1] Its structural features, particularly the presence of a β-diketone moiety, allow for a variety of chemical modifications, making it an important precursor in drug development and other areas of chemical research. The most common and industrially viable method for its preparation is the catalytic hydrogenation of resorcinol.[2] This guide will focus on the practical aspects of this transformation, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Overview and Mechanism

The synthesis of this compound from resorcinol involves the selective partial hydrogenation of the aromatic ring. The reaction is typically carried out under alkaline conditions, which is crucial for achieving high selectivity for the desired product.[2] In the absence of a base, further reduction to 1,3-cyclohexanediol or m-hydroxy cyclohexanone can occur.[2]

The generally accepted mechanism proceeds through the formation of a sodium resorcinolate salt in the presence of a base like sodium hydroxide.[2] This salt formation increases the electron density of the aromatic ring, facilitating electrophilic attack by hydrogen. The hydrogenation is selective, adding one mole of hydrogen across a double bond of the benzene ring.[2] The resulting enolate is a stable intermediate due to p-π conjugation, which prevents further hydrogenation.[2] Subsequent acidification of the reaction mixture neutralizes the enolate and promotes tautomerization to yield the final this compound product, which exists predominantly in its enol form in solution.[1][2]

Caption: Reaction pathway for the synthesis of this compound from resorcinol.

Experimental Protocols

Two primary methods for the hydrogenation of resorcinol to this compound are prevalent: high-pressure hydrogenation using hydrogen gas and catalytic transfer hydrogenation.

High-Pressure Hydrogenation with Raney Nickel

This classic method, adapted from Organic Syntheses, provides high yields of this compound.[3]

Experimental Procedure:

-

Reaction Setup: In a high-pressure hydrogenation apparatus, combine 55 g (0.5 mole) of resorcinol, a solution of 24 g (0.6 mole) of sodium hydroxide in 100 mL of water, and 10 g of Raney nickel catalyst.[3]

-

Hydrogenation: Pressurize the vessel with hydrogen to 1000–1500 psi and heat to 50°C. Maintain this temperature while shaking the apparatus for 10-12 hours, or until 0.5 mole of hydrogen has been absorbed.[3] It is critical not to exceed 50°C to avoid the formation of condensation byproducts.[3]

-

Workup: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture to remove the catalyst.[3]

-

Isolation: Acidify the filtrate to Congo red with concentrated hydrochloric acid. Cool the solution to 0°C in an ice-salt bath for 30 minutes to crystallize the product.[3]

-

Purification: Collect the crude product by filtration. To remove inorganic salts, dissolve the crude solid in 125–150 mL of hot benzene, filter the hot solution, and allow the filtrate to cool and crystallize. Dry the purified this compound in a vacuum desiccator.[3]

Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C)

This method offers an alternative to the use of high-pressure hydrogen gas by employing a hydrogen donor, such as sodium formate.[4]

Experimental Procedure:

-

Reaction Setup: To a 500 mL flask equipped with a mechanical stirrer, thermocouple, and gas inlet, add 125 mL of water, 20 g of 50% sodium hydroxide, 55.0 g of resorcinol, and 40.8 g of sodium formate.[4]

-

Reaction: Heat the mixture to 40°C with stirring and purge with nitrogen for 20 minutes. Add 2.0 g of 50% wet 5% Pd/C catalyst. Maintain the reaction at this temperature for 3 hours.[4]

-

Workup: After the reaction is complete, as monitored by HPLC (typically >98% conversion), filter the hot mixture to remove the catalyst.[4]

-

Isolation: Cool the filtrate to 0–5°C and adjust the pH to 3.0 with concentrated hydrochloric acid. Add 40 g of sodium chloride to aid in precipitation.[4]

-

Purification: Isolate the precipitated solid by filtration and dry to obtain this compound.[4]

Quantitative Data Summary

The following tables summarize the reaction parameters and yields for the different synthetic methods.

Table 1: High-Pressure Hydrogenation Conditions and Yields

| Parameter | Value | Reference |

| Substrate | Resorcinol (0.5 mole) | [3] |

| Base | Sodium Hydroxide (0.6 mole) | [3] |

| Catalyst | Raney Nickel (10 g) | [3] |

| Hydrogen Pressure | 1000–1500 psi | [3] |

| Temperature | 50°C | [3] |

| Reaction Time | 10–12 hours | [3] |

| Yield | 85–95% | [3] |

Table 2: Catalytic Transfer Hydrogenation Conditions and Yields

| Parameter | Value | Reference |

| Substrate | Resorcinol (0.5 mole) | [4] |

| Base | Sodium Hydroxide (20 g of 50% soln.) | [4] |

| Hydrogen Donor | Sodium Formate (40.8 g) | [4] |

| Catalyst | 5% Pd/C (2.0 g of 50% wet) | [4] |

| Temperature | 40°C | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 91% | [4] |

Table 3: Optimized Conditions with Pd/C and Hydrogen Gas

| Parameter | Value | Reference |

| NaOH/Resorcinol Molar Ratio | 1.1–1.2 | [5] |

| Catalyst Loading (Pd/C) | 15% (w/w) | [5] |

| Hydrogen Pressure | 2 MPa | [5] |

| Temperature | 353 K (80°C) | [5] |

| Stirring Speed | >800 rpm | [5] |

| Yield | approx. 90% | [2] |

Product Characterization

The final product, this compound, is a colorless or white solid.[1] It is important to characterize the synthesized compound to confirm its identity and purity.

-

Melting Point: 103–104°C[3]

-

Molecular Formula: C₆H₈O₂[1]

-

Molar Mass: 112.13 g/mol [1]

-

Spectroscopic Data:

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound from resorcinol is a well-established and efficient process. Both high-pressure hydrogenation and catalytic transfer hydrogenation methods offer high yields and are suitable for laboratory and industrial-scale production. The choice between these methods may depend on the availability of high-pressure equipment and safety considerations. Careful control of reaction conditions, particularly temperature and alkalinity, is paramount for achieving high selectivity and yield. The detailed protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. daneshyari.com [daneshyari.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(504-02-9) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C6H8O2 | CID 10434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanedione, a cyclic β-diketone, is a versatile organic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its unique structural features, particularly the presence of two carbonyl groups and an active methylene group, govern its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual representations of its chemical behavior to support research and development activities.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and development work.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| CAS Number | 504-02-9 | [2] |

| Appearance | Off-white to yellowish powder | [2] |

| Melting Point | 103-105.5 °C | [2][3] |

| Boiling Point | 235.1 °C at 760 mmHg (decomposes) | [4] |

| Flash Point | 132 °C | [2] |

| Density | 1.1 g/cm³ | [5] |

| Bulk Density | 482 kg/m ³ at 20°C | [2] |

Solubility and Acidity

| Property | Value | Reference |

| Solubility in Water | Soluble/Miscible | [2][6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, acetone, and boiling benzene.[7][8] | [7][8] |

| pKa | 5.20 - 5.26 | [3] |

Keto-Enol Tautomerism

A significant characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers in solution. The enol form is stabilized by conjugation and is the predominant species.[3] This tautomerism is crucial for its reactivity.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard organic chemistry laboratory techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Place the capillary tube in the sample holder of the melting point apparatus.[8]

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (103-106°C).

-

Then, decrease the heating rate to about 1-2°C per minute to ensure accurate determination.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[9]

-

The recorded range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of a liquid organic compound. As this compound is a solid at room temperature, this method would apply to its molten state or a solution.

Materials:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of the substance into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer with a rubber band, ensuring the bulb of the thermometer is level with the sample.

-

Place the assembly in the Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently and slowly.[10]

-

Observe a stream of bubbles emerging from the open end of the capillary tube.

-

Stop heating when a continuous and rapid stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[11]

Solubility Determination

Objective: To determine the solubility of this compound in water and organic solvents.

Materials:

-

This compound

-

Test tubes

-

Graduated cylinder or pipette

-

Water

-

Various organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform, benzene)

Procedure:

-

Add approximately 25 mg of this compound to a test tube.[5]

-

Add 0.75 mL of the solvent (e.g., water) in small portions, shaking vigorously after each addition.[5]

-

Observe if the solid dissolves completely.

-

If the solid dissolves, it is classified as soluble in that solvent.

-

If the solid does not dissolve, it is classified as insoluble.

-

Repeat the procedure for each of the selected organic solvents.[12]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

pH meter with a combination pH electrode

-

Burette

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Beaker

-

Magnetic stirrer and stir bar

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[2]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Titrate the this compound solution with the standardized NaOH solution, adding small, known volumes of the titrant from the burette.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[2]

-

Continue the titration until the pH has risen significantly and then levels off.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[13]

Spectroscopic Data and Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

-

A representative ¹H NMR spectrum of this compound in CDCl₃ shows signals corresponding to the enolic form. The spectrum typically displays a broad singlet for the enolic proton around 11.25 ppm, a singlet for the vinylic proton at approximately 5.50 ppm, and multiplets for the methylene protons between 2.0 and 2.8 ppm.[12]

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, acquisition time, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.[14]

-

-

Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.[15]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring good contact.[15]

-

Pressure Application: Use the pressure clamp to press the sample firmly against the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Data Analysis: The spectrum will be automatically ratioed against the background. Identify the characteristic absorption bands. For this compound, expect strong C=O stretching vibrations (around 1600-1700 cm⁻¹ for the keto and enone forms) and O-H stretching for the enol form (broad, around 2500-3300 cm⁻¹).

Mass Spectrometry (MS)

Mass Spectrum Data:

-

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 112. Prominent fragment ions are observed, with a base peak typically at m/z = 42.

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized by heating.[16]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern to gain structural information.[19]

Representative Reaction: Knoevenagel Condensation

This compound readily participates in various condensation reactions. A notable example is the Knoevenagel condensation with aldehydes, which is a key step in the synthesis of various heterocyclic compounds and other complex molecules.

Experimental Protocol for Knoevenagel Condensation

Objective: To synthesize 2-(arylmethylene)-1,3-cyclohexanedione via Knoevenagel condensation.

Materials:

-

This compound

-

An appropriate aryl aldehyde (e.g., benzaldehyde)

-

Methanol

-

Reaction flask

-

Stirring apparatus

Procedure:

-

In a reaction flask, dissolve this compound (1 equivalent) and the aryl aldehyde (1 equivalent) in methanol.[20]

-

Stir the reaction mixture at room temperature.[20]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

The reaction typically proceeds for 4-6 hours, during which a precipitate of the product forms.[20]

-

After the reaction is complete (as indicated by TLC), filter the precipitate.

-

Wash the collected solid with excess methanol and dry it to obtain the crude product.

-

The crude product can be further purified by recrystallization from methanol.[20]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, supported by standardized experimental protocols. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and effective utilization of this important chemical intermediate. The inclusion of visual diagrams for key chemical processes aims to enhance comprehension and application in a research and development setting.

References

- 1. amherst.edu [amherst.edu]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling point of organic compounds - Pharmacy Infoline [pharmacyinfoline.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. researchgate.net [researchgate.net]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. books.rsc.org [books.rsc.org]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. fiveable.me [fiveable.me]

- 20. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 1,3-Cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Cyclohexanedione (CAS No: 504-02-9), a significant intermediate in organic synthesis. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols. A key focus is the compound's keto-enol tautomerism, which profoundly influences its spectroscopic characteristics.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its diketo and enol forms.[1] This tautomerism is a critical factor in interpreting its spectroscopic data, as signals for both forms may be present, with their ratio often depending on the solvent and temperature.[1][2] In solution, the enol form can be stabilized by intermolecular hydrogen bonding. The equilibrium between these two forms is a dynamic process that can be studied using techniques like NMR spectroscopy.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and understanding its tautomeric equilibrium. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

¹H NMR Data

The ¹H NMR spectrum of this compound in CDCl₃ displays signals corresponding to the protons in both the diketo and the more stable enol tautomer.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Enol Form) |

| ~11.0 | Singlet (broad) | 1H | Enolic -OH |

| 5.45 | Singlet | 1H | Vinylic CH |

| 2.40 | Triplet | 4H | CH ₂ adjacent to C=O and C=C |

| 1.95 | Quintet | 2H | CH ₂ at C5 |

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum further confirms the presence of the enol form as the major tautomer in solution.

| Chemical Shift (δ, ppm) | Assignment (Enol Form) |

| 199.0 | C =O (Ketone) |

| 190.0 | C -OH (Enol) |

| 101.0 | =C H (Vinylic) |

| 36.5 | C H₂ (C6) |

| 30.0 | C H₂ (C4) |

| 21.0 | C H₂ (C5) |

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.[4][5][6]

Experimental Protocol: Solution-State NMR

-

Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[7][8] Ensure the solid is fully dissolved; gentle vortexing or sonication can be applied.[7][8]

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring the liquid height is at least 4-5 cm.[7][9] Avoid introducing any particulate matter.[8][9]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Acquisition :

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[7]

-

Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve high resolution and sharp peaks.[7]

-

Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[7]

-

Data Collection : Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence) and initiate the experiment.[7]

-

-

Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl and enolic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (hydrogen-bonded enol) |

| ~2950 | Medium | C-H stretch (aliphatic CH₂) |

| ~1600 | Strong | C=O stretch (conjugated ketone) |

| ~1560 | Strong | C=C stretch (enol) |

Note: Data compiled from spectra obtained via KBr pellet or Nujol mull.[5][10][11] Peak positions can vary with the sampling method.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation : Grind 1-2 mg of dry this compound powder in a clean agate mortar.[12]

-

Mixing : Add approximately 100-200 mg of spectroscopy-grade potassium bromide (KBr) powder to the mortar.[12][13] Mix thoroughly with the sample by grinding until a fine, homogeneous powder is obtained.[12] Work quickly to minimize moisture absorption by the hygroscopic KBr.[14]

-

Pellet Formation : Transfer a portion of the mixture into a pellet-forming die.

-

Pressing : Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[13][14]

-

Analysis : Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Background Collection : Record a background spectrum using a pure KBr pellet or with an empty sample compartment.[12]

-

Sample Spectrum : Record the IR spectrum of the sample pellet. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 112 | 21 | [M]⁺ (Molecular Ion) |

| 84 | 39 | [M - CO]⁺ |

| 56 | 6 | [C₃H₄O]⁺ |

| 55 | 31 | [C₃H₃O]⁺ |

| 42 | 100 | [C₂H₂O]⁺ (Base Peak) |

Data Source: NIST Mass Spectrometry Data Center.[15][16] The molecular formula is C₆H₈O₂ with a molecular weight of 112.13 g/mol .[11][15][16]

Experimental Protocol: Electron Impact (EI-MS)

-

Sample Introduction : A small quantity of this compound is introduced into the ion source of the mass spectrometer. For a volatile solid like this, a direct insertion probe is typically used, which is heated to vaporize the sample into the vacuum of the source.[17][18]

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[19][20] This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺), which is a radical cation.[17][19]

-

Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral fragments.[17][21]

-

Acceleration : The positively charged ions (both the molecular ion and fragment ions) are accelerated out of the ion source by an electric field.[17][18]

-

Mass Analysis : The accelerated ions travel through a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[17][18]

-

Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create the mass spectrum.[17][18]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors [pubmed.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. This compound(504-02-9) 13C NMR [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. This compound(504-02-9) 1H NMR [m.chemicalbook.com]

- 11. This compound | C6H8O2 | CID 10434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. azom.com [azom.com]

- 14. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 15. This compound(504-02-9) MS spectrum [chemicalbook.com]

- 16. This compound [webbook.nist.gov]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. thiele.ruc.dk [thiele.ruc.dk]

discovery and history of 1,3-Cyclohexanedione

An In-depth Technical Guide to 1,3-Cyclohexanedione: Discovery, History, and Synthetic Applications

Executive Summary

This compound, a cyclic diketone with the formula C₆H₈O₂, is a pivotal intermediate in organic synthesis. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its significant role as a versatile building block, particularly in the pharmaceutical and agrochemical industries. First synthesized in the late 19th to early 20th century, its production has been refined from early methods involving the cyclization of dicarboxylic acid derivatives to the highly efficient catalytic hydrogenation of resorcinol. This document details the key synthetic protocols, summarizes its physicochemical properties, and illustrates its characteristic reactivity, including its pronounced keto-enol tautomerism and participation in fundamental carbon-carbon bond-forming reactions. For researchers and drug development professionals, this guide highlights the utility of the this compound scaffold in constructing a diverse array of bioactive molecules, from anti-inflammatory and anticancer agents to commercial herbicides.

A Historical Overview of this compound

The discovery and initial synthesis of this compound, also known as dihydroresorcinol, trace back to the foundational period of cyclic organic chemistry in the late 19th and early 20th centuries.[1] Early explorations into cyclic ketones led chemists to develop various methods for its preparation. One of the initial approaches involved the intramolecular cyclization of adipic acid derivatives, which, under the influence of heat and catalysts, could be coaxed to form the six-membered ring structure.[1]

Over time, synthetic methodologies evolved significantly. A major advancement was the development of processes involving the partial hydrogenation of resorcinol (1,3-dihydroxybenzene).[2][3][4] This method proved to be a more efficient and scalable route to this compound. Today, the selective catalytic hydrogenation of resorcinol remains the most effective and widely used industrial production method, prized for its simple reaction steps and high selectivity.[3] The compound is not found extensively in nature; its prevalence is almost entirely due to chemical synthesis.[1]

Physicochemical and Structural Properties

This compound is a white to off-white or pale yellow crystalline solid at room temperature.[1][5] A key characteristic of its structure is the presence of two carbonyl groups separated by a methylene group (-CH₂-). This "beta-dicarbonyl" arrangement makes the protons on the intervening carbon atom (C2) acidic, facilitating enolization. In solution, this compound exists predominantly as its more stable enol tautomer.[2][6] This tautomerism is crucial to its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₈O₂ | [2][5][7] |

| Molar Mass | 112.13 g/mol | [2][5][7] |

| Appearance | White to pale yellow crystalline solid | [1][5][8] |

| Melting Point | 103–107 °C | [2][5][6] |

| Boiling Point | ~239–244 °C | [7][8] |

| Density | 1.0861 g/cm³ | [2] |

| pKa | 5.20–5.26 | [2] |

| Solubility | Soluble in ethanol, water, acetone, chloroform. Slightly soluble in ether. | [6][7][8] |

| CAS Number | 504-02-9 | [5] |

Key Experimental Synthesis Protocols

The synthesis of this compound is dominated by two primary historical and industrial strategies: the catalytic hydrogenation of resorcinol and intramolecular condensation reactions.

Catalytic Hydrogenation of Resorcinol

This is the most common and industrially significant method for producing this compound.[3] The process involves the selective reduction of one aromatic ring of resorcinol. An alkaline environment is critical to achieve high selectivity for the desired product.[3]

Reaction: C₆H₄(OH)₂ + H₂ → C₆H₈O₂[2]

Detailed Protocol:

-

Reactor Setup: A high-pressure stainless steel reactor equipped with a magnetic stirrer and temperature control is charged with resorcinol, water, and a base (e.g., sodium hydroxide).

-

Base Addition: An aqueous solution of sodium hydroxide is added to the resorcinol solution to achieve a NaOH/resorcinol molar ratio of approximately 1.2. This is crucial for neutralizing the hydroxyl groups and facilitating selective hydrogenation.[3]

-

Catalyst Addition: A palladium on carbon (e.g., 3-5% Pd/C) or Raney nickel catalyst is added to the mixture.[3][4] The catalyst loading is typically around 5-10% by weight relative to the resorcinol.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas to a pressure of approximately 5 MPa.[9] The reaction mixture is heated to 45–120 °C and stirred vigorously.[9][10]

-

Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The typical reaction time is 1-4 hours.

-

Work-up and Isolation: After cooling, the reactor is depressurized. The catalyst is removed by filtration. The resulting aqueous solution containing the sodium salt of the this compound enolate is then cooled to 15-20 °C.

-

Acidification: The filtrate is acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 3.0.[11] This neutralizes the enolate and causes the this compound to precipitate.

-

Crystallization and Drying: The solution is further cooled to induce crystallization. The resulting solid product is collected by filtration, washed with cold water, and dried to yield this compound.[9]

Intramolecular Condensation (Thorpe-Ziegler Reaction Analogue)

Early methods for creating cyclic ketones involved the intramolecular condensation of dicarboxylic acid derivatives. The Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile followed by hydrolysis, is conceptually related to these early cyclization strategies.[12][13] While not the primary industrial route for this compound itself, it demonstrates an alternative fundamental approach to forming the carbocyclic ring.

Conceptual Protocol (Illustrative):

-

Starting Material: A suitable precursor, such as a derivative of adipic acid (a six-carbon dicarboxylic acid), is selected.

-

Activation: The carboxylic acid groups are typically converted to more reactive species, such as esters (e.g., diethyl adipate for a Dieckmann condensation) or nitriles (for a Thorpe-Ziegler reaction).

-

Cyclization: The activated precursor is treated with a strong base (e.g., sodium ethoxide for esters, or a non-protic base for nitriles) in an appropriate solvent. The base deprotonates the carbon alpha to one of the activating groups, creating a nucleophile.

-

Intramolecular Attack: The resulting carbanion attacks the other electrophilic carbonyl or nitrile carbon within the same molecule, forming a five- or six-membered ring.

-

Hydrolysis and Decarboxylation: The cyclic intermediate is then subjected to acidic hydrolysis. This step converts the intermediate (e.g., a β-keto ester or an α-cyanoenamine) into a cyclic ketone. In many cases, a subsequent decarboxylation step occurs upon heating to yield the final dione product.

Chemical Reactivity and Logical Workflows

The unique reactivity of this compound is governed by its β-dicarbonyl motif, leading to its existence as an equilibrium of keto and enol forms and the high acidity of the C2 methylene protons.

Caption: Keto-Enol Tautomerism of this compound.

This reactivity makes it a versatile nucleophile (a "Michael donor") in conjugate additions and a partner in various condensation reactions.[7][14][15]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. daneshyari.com [daneshyari.com]

- 4. 1,3-Cyclohexanediol | 504-01-8 | Benchchem [benchchem.com]

- 5. What Is this compound (1,3-CHD) and Why It Matters in Chemical Synthesis [jindunchemical.com]

- 6. Page loading... [guidechem.com]

- 7. This compound (1,3-CHD): A Versatile Intermediate in Chemical Synthesis [jindunchemical.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. hopemaxchem.com [hopemaxchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The Natural Occurrence of 1,3-Cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanedione is an organic compound with the formula (CH₂)₄(CO)₂.[1] While widely utilized in synthetic chemistry, its presence in nature, though cited, is not extensively documented for the parent compound itself. However, a significant body of research points to the natural occurrence of its derivatives, particularly 2-acyl-1,3-cyclohexanediones, in various plant species. These natural products are of growing interest due to their diverse biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound derivatives, their proposed biosynthetic pathways, potential signaling roles, and methodologies for their isolation and analysis.

Natural Sources of this compound Derivatives

While the direct isolation of this compound from natural sources is not well-documented in readily available literature, its core structure is found in a variety of plant secondary metabolites.

2-Acyl-1,3-cyclohexanediones in Peperomia

Several species of the genus Peperomia are rich sources of 2-acyl-1,3-cyclohexanedione derivatives. These compounds are polyketides and exhibit a range of biological activities, including antifungal and cytotoxic effects.[2]

| Compound Name | Plant Source | Reference |

| Alatanone A | Peperomia alata | [2] |

| Alatanone B | Peperomia alata | [2] |

| Trineurone A-E | Peperomia trineura | [2] |

| Surinone D | Peperomia blanda | [3] |

| Dindygulerione F | Peperomia blanda | [3] |

Phloroglucinol Derivatives in Dryopteris and Pseudomonas

Phloroglucinols, which are aromatic compounds, are structurally related to this compound through keto-enol tautomerism (1,3,5-trihydroxybenzene is a tautomer of cyclohexane-1,3,5-trione). These derivatives are abundant in the rhizomes of Dryopteris ferns and are also produced by some species of Pseudomonas bacteria. In Pseudomonas, these compounds, such as 2,4-diacetylphloroglucinol (DAPG), play a role in the biocontrol of plant pathogens.[4][5]

Biosynthesis of this compound Derivatives

The biosynthesis of 2-acyl-1,3-cyclohexanediones in plants is proposed to proceed through a type III polyketide synthase (PKS) pathway.[6][7] These enzymes catalyze the iterative condensation of a starter CoA unit with several malonyl-CoA extender units to form a poly-β-keto chain, which is then cyclized and aromatized to produce the characteristic scaffold.

A plausible biosynthetic pathway for a generic 2-acyl-1,3-cyclohexanedione is outlined below. This pathway is analogous to the well-characterized biosynthesis of phloroglucinol derivatives in microorganisms.

Caption: Proposed biosynthetic pathway for 2-acyl-1,3-cyclohexanedione.

Signaling Role of this compound Derivatives

While the direct signaling roles of 2-acyl-1,3-cyclohexanediones in plants are not yet fully elucidated, the related phloroglucinol derivatives have been shown to act as signaling molecules. In Pseudomonas, phloroglucinol can influence the production of other secondary metabolites.[4] In plants, phloroglucinol can act as an auxin synergist, promoting root formation in tissue culture.[8][9][10] Given the structural similarities, it is plausible that this compound derivatives may also have roles in plant growth regulation and defense signaling.

Experimental Protocols

Isolation of 2-Acyl-1,3-cyclohexanediones from Peperomia

The following is a representative protocol for the extraction and isolation of 2-acyl-1,3-cyclohexanediones from Peperomia species, based on common phytochemical extraction techniques.

1. Plant Material and Extraction:

-

Air-dry the aerial parts of the Peperomia plant material at room temperature.

-

Grind the dried plant material into a fine powder.

-

Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at room temperature for 24-48 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light.

-

Combine fractions with similar TLC profiles.

3. Purification:

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure 2-acyl-1,3-cyclohexanedione derivatives.

Caption: General workflow for the isolation of 2-acyl-1,3-cyclohexanediones.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound and its derivatives.[11][12][13]

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for the specific compound of interest.

Detection:

-

UV detection at a wavelength appropriate for the compound, typically determined by a UV scan of the pure substance.

Quantification:

-

A calibration curve is constructed using standards of the purified compound at known concentrations. The concentration in the plant extract can then be determined by comparing its peak area to the calibration curve.

Conclusion

While the natural occurrence of the parent this compound molecule requires further direct evidence, the presence of its acylated derivatives in the plant kingdom, particularly in the genus Peperomia, is well-established. These compounds are likely synthesized via a type III polyketide synthase pathway and may play roles in plant physiology and defense. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and quantification of these natural products, paving the way for further research into their biological functions and potential applications in drug development and other fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. New peperomin and polyketides from dichloromethane extract of Peperomia blanda Jack. (Kunth) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions | Semantic Scholar [semanticscholar.org]

- 6. The type III polyketide synthase supergene family in plants: complex evolutionary history and functional divergence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Phloroglucinol Promotes Fucoxanthin Synthesis by Activating the cis-Zeatin and Brassinolide Pathways in Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 1,3-Cyclohexanedione (CAS 504-02-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclohexanedione (CHD), also known as dihydroresorcinol, is a cyclic β-diketone that serves as a highly versatile and pivotal building block in organic synthesis. With the CAS number 504-02-9, this colorless to pale yellow crystalline solid is valued for the reactivity of its central methylene group, which is activated by the two flanking carbonyl functionalities. While CHD itself does not exhibit significant direct biological activity, its derivatives are a rich source of pharmacologically active compounds and important agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key chemical transformations of this compound. It details experimental protocols for its principal reactions and explores the biological significance of the resulting derivatives, particularly in the context of drug development and enzyme inhibition.

Physicochemical and Spectral Properties

This compound is a solid at room temperature, soluble in water and various organic solvents.[1] In solution, it exists predominantly in its more stable enol tautomeric form.[2] This tautomerism is crucial to its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 504-02-9 | [2] |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Appearance | Colorless or white to pale yellow crystalline solid/powder | [2] |

| Melting Point | 101-105 °C | [3] |

| Boiling Point | 235.1 °C at 760 mmHg (Predicted) | |

| Density | ~1.1 g/cm³ | |

| pKa | 5.26 (at 25 °C) | [3] |

| Water Solubility | Soluble | [1] |

| LogP | 0.69860 |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks / Data | Reference(s) |

| ¹H NMR | Spectra available, showing signals for the methylene protons. | |

| ¹³C NMR | Spectra available, showing signals for carbonyl and methylene carbons. | |

| Mass Spectrum (EI) | Molecular Ion (M⁺) peak at m/z = 112. | |

| Infrared (IR) | Characteristic peaks for C=O and C-H stretching. |

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of resorcinol. Several methods exist, with variations in catalysts and hydrogen donors.

Catalytic Transfer Hydrogenation from Resorcinol

A common and effective method is the transfer hydrogenation of resorcinol using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like sodium formate.[4]

Experimental Protocol: Synthesis via Transfer Hydrogenation[4]

-

Reaction Setup: To a 500 mL four-neck flask equipped with a mechanical stirrer, thermocouple, gas inlet, and reflux condenser, add 125 mL of water, 55.0 g of resorcinol, and 40.8 g of sodium formate.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 20 minutes while stirring and heating the mixture to 40 °C.

-

Catalyst Addition: Add 2.0 g of 50% wet 5% Pd/C catalyst to the reaction mixture.

-

Reaction: Maintain the temperature at 40 °C and stir for 3 hours. Subsequently, increase the temperature to 50 °C and continue stirring for another 3 hours.

-

Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the conversion of resorcinol.

-

Work-up: Once the reaction is complete, filter the hot mixture to remove the Pd/C catalyst.

-

Isolation: Cool the filtrate to 0-5 °C using an external ice bath. Adjust the pH to 3.0 by the slow addition of concentrated hydrochloric acid.

-

Precipitation: Add 30-40 g of sodium chloride over 20 minutes to facilitate the precipitation of the product.

-

Final Product: Isolate the precipitated solids by filtration and dry to obtain this compound. The expected yield is typically around 90-91%.

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from the acidity of the C2 methylene protons, which allows for the formation of a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions.

Logical Flow of Key Reactions

Caption: Key synthetic transformations starting from this compound.

Knoevenagel Condensation and Synthesis of Xanthene Derivatives

This compound readily undergoes Knoevenagel condensation with aldehydes. The resulting intermediate can then react with a second molecule of CHD via a Michael addition, followed by cyclization to form 1,8-dioxo-octahydroxanthene derivatives. These xanthene scaffolds are of significant interest in medicinal chemistry.[5][6]

Experimental Protocol: Synthesis of 9-Aryl-1,8-dioxo-octahydroxanthenes[7]

-

Reactant Mixture: In a round-bottom flask, dissolve this compound (2.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

-

Catalyst: Add a catalytic amount of a suitable catalyst (e.g., L-proline, p-toluenesulfonic acid, or an acidic ionic liquid).[3]

-

Reaction: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux, depending on the catalyst and aldehyde) for 2-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates from the solution. If not, cool the reaction mixture in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or a mixture of ethanol and water. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure xanthene derivative.

Michael Addition

As a potent Michael donor, the enolate of this compound adds to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion. This reaction is a fundamental step in many annulation strategies.[7][8]

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone[10]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or THF.

-

Base Addition: Add a catalytic amount of a base (e.g., sodium ethoxide, sodium hydroxide, or triethylamine) to generate the enolate in situ.

-

Acceptor Addition: Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0-1.2 equiv.) to the reaction mixture at room temperature or below, while stirring.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding a mild acid (e.g., dilute HCl or ammonium chloride solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure Michael adduct.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that can produce dihydropyridines, which can then be oxidized to pyridines. This compound can serve as the 1,3-dicarbonyl component in this reaction.[9]

Experimental Protocol: Hantzsch-type Synthesis of Fused Pyridine Derivatives[12]

-

Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), another active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol), and ammonium acetate (1.2 mmol).

-

Solvent/Catalyst: The reaction can be performed in a solvent like ethanol or under solvent-free conditions. A catalyst such as ceric ammonium nitrate (CAN) or an acid catalyst may be employed.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating for the time required (typically 1-3 hours), as monitored by TLC.

-

Work-up: After completion, add water to the reaction mixture to precipitate the crude product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and then with a non-polar solvent like n-hexane to remove impurities. The product can be recrystallized from ethanol to afford the pure fused pyridine derivative.

Biological Activity of this compound Derivatives

While this compound is primarily a synthetic intermediate, the heterocyclic scaffolds derived from it possess a wide array of biological activities. This makes CHD a molecule of high interest for professionals in drug development and agrochemical research.

Anticancer Activity: c-Met Kinase Inhibition

Derivatives of this compound, particularly fused pyran, pyridine, and triazine systems, have been synthesized and evaluated as potent anticancer agents.[10][11] A key mechanism of action for some of these compounds is the inhibition of the c-Met receptor tyrosine kinase.[10] The HGF/c-Met signaling pathway is often dysregulated in various cancers, leading to tumor growth, proliferation, and metastasis.[12][13] Inhibition of this pathway is a validated strategy in oncology.

c-Met Signaling Pathway and Inhibition

Caption: Inhibition of the c-Met signaling pathway by a 1,3-CHD derivative.

Herbicidal Activity: HPPD Inhibition

Several commercial herbicides are derivatives of 2-acyl-cyclohexane-1,3-diones. These compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[14] HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD disrupts photosynthesis and causes bleaching of the plant tissue, ultimately leading to its death. This specific mode of action provides excellent selectivity for weed control in various crops.[15][16]

Antimicrobial Activity

Various heterocyclic compounds synthesized from this compound have been screened for antimicrobial properties. Certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as scaffolds for the development of new antibacterial agents.[17][18]

Conclusion

This compound is a cornerstone of synthetic organic chemistry, providing a robust platform for the construction of complex molecular architectures. Its true value in the life sciences is realized through its derivatives, which span a wide range of applications from anticancer therapeutics that target specific signaling pathways like c-Met, to highly effective herbicides that inhibit crucial plant enzymes. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound is essential for leveraging this scaffold to create novel and impactful chemical entities. The detailed protocols and data presented in this guide serve as a valuable resource for the practical application of this important chemical intermediate.

References

- 1. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 6. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 14. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sapub.org [sapub.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 1,3-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanedione is a versatile cyclic diketone that serves as a crucial intermediate in the synthesis of a wide array of organic compounds.[1] Its utility spans various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] In the realm of drug discovery and development, derivatives of this compound are being explored for their therapeutic potential, notably as anti-cancer agents targeting signaling pathways such as c-Met.[3][4] Furthermore, in agriculture, certain derivatives function as herbicides by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. Given its significance, a thorough understanding of the stability and appropriate storage conditions of this compound is paramount to ensure its quality, integrity, and performance in research and manufacturing.

This technical guide provides a comprehensive overview of the stability profile of this compound under various conditions, recommended storage protocols, and relevant analytical methodologies for stability assessment.

Chemical and Physical Properties

This compound is a white to light-yellow crystalline solid at room temperature.[5] It is sparingly soluble in water but shows good solubility in several organic solvents, including ethanol, acetone, and ethyl acetate.[5]

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [5] |

| Molecular Weight | 112.13 g/mol | [6] |

| Melting Point | 101 - 104 °C | [5] |

| Appearance | White to light-yellow crystalline solid | [5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, ethyl acetate | [5] |

Stability Profile

The stability of this compound is influenced by several factors, primarily temperature, pH, and the presence of other chemical agents.[5]

Temperature Stability

Temperature is a critical factor affecting the stability of this compound.[5] At low temperatures, typically below 0 °C, the compound is relatively stable and can be stored for extended periods in a freezer without significant degradation.[5] However, as the temperature increases, its stability decreases.[5] At elevated temperatures, above 50 °C, this compound becomes more reactive and can undergo various reactions, including nucleophilic addition and condensation.[5] High temperatures can also promote hydrolysis-like reactions in the presence of water, leading to the formation of degradation products.[5]

pH Stability

The pH of the environment significantly impacts the stability of this compound.[5]

-

Neutral pH (around 7): The compound is relatively stable.[5]

-

Acidic Environments: In the presence of strong acids, the carbonyl groups can be protonated, increasing their electrophilicity and making them more susceptible to nucleophilic attack. This can lead to acid-catalyzed degradation.[5]

-

Basic Environments: In basic solutions, the enolate form of this compound becomes more prominent. While this enolate can be useful for certain synthetic reactions like alkylations, strong bases or high concentrations of base can lead to side reactions and degradation, potentially including cleavage of the cyclohexane ring.[5]

Reactivity with Other Chemical Reagents

This compound can react with various chemical reagents, affecting its stability:

-

Oxidizing Agents: Contact with oxidizing agents such as potassium permanganate or hydrogen peroxide can lead to the oxidation of the carbonyl groups and cleavage of the carbon-carbon bonds in the ring, resulting in the formation of carboxylic acids and other oxidized products.[5]

-

Reducing Agents: In the presence of reducing agents like sodium borohydride, the carbonyl groups can be reduced to hydroxyl groups.[5]

-

Incompatible Materials: It is recommended to avoid strong bases and oxidizing agents during storage.[7]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Reference |

| Temperature | Store in a cool place, below 15°C. For long-term storage, a freezer (below 0°C) is recommended. | [3][8] |

| Container | Keep in a tightly closed, properly labeled container. | [3][9] |

| Atmosphere | Store in a dry and well-ventilated area. | [3] |

| Light | Protect from light. | [3] |

| Incompatible Materials | Store away from strong bases, oxidizing agents, and sources of ignition. | [3][7] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods. A general workflow for such a study is outlined below.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following is a general reversed-phase HPLC method that can be optimized for this purpose.

| Parameter | Condition |

| Instrumentation | HPLC system with a UV/Diode Array Detector (DAD) |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water (with a suitable buffer like phosphate or an acidifier like phosphoric acid). A common starting point is a 60:40 (v/v) mixture of acetonitrile and a low pH buffer (e.g., 5.4 mM phosphate buffer at pH 2.8).[2] |

| Flow Rate | 0.6 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection Wavelength | 280 nm[2] |

| Injection Volume | 10 - 20 µL |

Sample Preparation: A sample of this compound should be accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration. The solution should be filtered through a 0.45 µm filter before injection.

Method Validation: The stability-indicating nature of the method must be validated according to ICH guidelines. This includes assessing specificity (peak purity analysis of the stressed samples), linearity, accuracy, precision, and robustness.

Signaling Pathways

Derivatives of this compound have been shown to interact with specific biological signaling pathways, making them relevant for drug development and agrochemical research.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Certain cyclohexanedione derivatives are potent inhibitors of the ACCase enzyme, which is critical for fatty acid biosynthesis in grasses. This inhibition is the mechanism of action for several commercial herbicides.

Targeting the c-Met Signaling Pathway in Cancer

Derivatives of this compound are being investigated as small molecule inhibitors of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is often dysregulated in various cancers and is involved in tumor growth, invasion, and metastasis.

Conclusion

This compound is a valuable chemical intermediate whose stability is dependent on environmental conditions. Proper storage in a cool, dry, and dark environment, away from incompatible materials, is essential to maintain its quality. For researchers and professionals in drug development, understanding its stability profile through forced degradation studies and employing validated stability-indicating analytical methods are critical steps. The versatility of the this compound scaffold in targeting key biological pathways, such as ACCase in plants and the c-Met pathway in cancer, underscores its importance in both agriculture and medicine. This guide provides a foundational understanding to ensure the effective and reliable use of this compound in these critical applications.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 3. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]

- 4. [PDF] Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tenney.com [tenney.com]

- 8. onyxipca.com [onyxipca.com]

- 9. ajpsonline.com [ajpsonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1,3-Cyclohexanedione

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Cyclohexanedione is a versatile cyclic diketone that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring two carbonyl groups and an active methylene group, allows it to participate in a wide array of chemical reactions.[2][3] The derivatives of this compound are of significant interest in medicinal chemistry and materials science, forming the core scaffold of many natural products, herbicides, and pharmaceutical agents.[4][5] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[6] This document provides detailed application notes and experimental protocols for the synthesis of several key classes of derivatives from this compound.